4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid is an organic compound characterized by the presence of both nitro and anilino functional groups. Its chemical structure includes a 4-oxobutanoic acid moiety, making it a significant compound in organic synthesis and medicinal chemistry. The compound is identified by its CAS number 304481-12-7 and has garnered attention for its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
This compound is synthesized through various chemical processes that typically involve multiple steps. It falls under the category of carboxylic acids and is classified as an anilide due to the presence of an aniline derivative in its structure. The compound's synthesis often begins with the nitration of 2-methyl-3-nitroaniline, followed by subsequent reactions to introduce the oxobutanoic acid component.
The synthesis of 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid generally involves the following steps:
Industrial production methods may utilize continuous flow reactors to enhance yield and purity. These methods often incorporate advanced purification techniques to ensure that the final product meets stringent specifications required for research and pharmaceutical applications.
The molecular structure of 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid can be depicted as follows:
The compound features a central butanoic acid chain with a ketone group (oxobutanoic), alongside a substituted aniline group that includes a methyl and nitro substituent on the aromatic ring.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of synthesized compounds like this one. Characteristic peaks in IR spectra can indicate functional groups present in the molecule .
4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid can engage in various chemical reactions:
The specific products formed from these reactions depend on reaction conditions such as temperature, solvent choice, and concentration of reagents. For example, reducing agents can selectively target nitro groups while leaving other functional groups intact, leading to diverse derivatives that may exhibit different biological activities.
The mechanism by which 4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid exerts its effects is largely dependent on its application in biological systems. In particular:
This dual functionality makes it a candidate for further investigation in drug development and biological research .
The compound exhibits reactivity typical of both carboxylic acids and aromatic compounds, allowing it to participate in a wide range of organic reactions. Its stability under various conditions makes it suitable for use in synthetic organic chemistry .
4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid has several scientific applications:
This compound exemplifies the intersection of synthetic organic chemistry with practical applications in various scientific fields, highlighting its significance as both a research tool and a potential therapeutic agent.
4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid (CAS 304481-12-7) represents an emerging scaffold in medicinal chemistry with distinctive structural features enabling diverse biological interactions. This N-substituted oxobutanoic acid derivative bridges traditional organic synthesis with contemporary targeted drug discovery paradigms. Its molecular architecture incorporates key pharmacophoric elements—a carboxylic acid terminus facilitating solubility and target engagement, a central amide linkage providing structural stability, and an ortho-methyl substituted meta-nitroaniline moiety enabling specific electronic and steric interactions crucial for biorecognition. Current research focuses on elucidating its mechanism of action against neglected tropical diseases and oncology targets, leveraging its unique physicochemical profile to overcome limitations of existing therapeutic agents [1] [4].
Structurally defined by the molecular formula C₁₁H₁₂N₂O₅ (MW 252.22 g/mol), 4-(2-methyl-3-nitroanilino)-4-oxobutanoic acid belongs to the N-aryl-4-oxobutanamide subclass of carboxylic acid derivatives. Its core consists of a succinamic acid backbone where the nitrogen atom is substituted with a 2-methyl-3-nitrophenyl group. Critical electronic and steric features include [1] [4]:
The SMILES notation (O=C(O)CCC(NC₁=CC=CC(N+=O)=C₁C)=O) explicitly defines atomic connectivity, confirming the N-(2-methyl-3-nitrophenyl) substitution pattern. This distinguishes it from isomeric analogs like 4-(4-nitroanilino)-4-oxobutanoic acid, where nitro positioning significantly alters electronic distribution and biological activity. Crystallographic studies of closely related compounds reveal that the carbonyl groups adopt s-trans conformations, while the aromatic ring and carboxylic acid moiety often participate in intermolecular hydrogen bonding, forming stable lattice structures conducive to co-crystallization studies with biological macromolecules [3] [6].
Table 1: Structural Comparison of Bioactive N-Substituted Oxobutanoates
Compound Name | Aryl Substituent | Key Bioactivity | Structural Distinguisher |
---|---|---|---|
4-(2-Methyl-3-nitroanilino)-4-oxobutanoic acid | 2-Methyl-3-nitrophenyl | Antileishmanial, DNA interaction | Ortho-methyl, meta-nitro positioning |
4-(4-Methoxy-2-nitrophenylamino)-4-oxobutanoic acid | 4-Methoxy-2-nitrophenyl | Antimicrobial, Anticancer, Antileishmanial | Para-methoxy group |
Methyl (Z)-4-(3-nitroanilino)-4-oxobut-2-enoate | 3-Nitrophenyl | Not reported | Unsaturated ester backbone |
2,3-Dihydroxy-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid | 4-Nitrophenyl | Not reported | Dihydroxy succinate derivative |
The rational design of 4-(2-methyl-3-nitroanilino)-4-oxobutanoic acid emerged from strategic innovations in three key areas of medicinal chemistry:
Benzenoid Scaffold Optimization: Early aniline-based pharmacophores demonstrated limitations in bioavailability and target selectivity. Introduction of ortho-alkyl groups (e.g., methyl) reduced metabolic deactivation via cytochrome P450-mediated hydroxylation, while meta-nitro substitution enhanced electrophilic character for nucleophilic displacement or reduction in biological environments. These modifications originated from antileishmanial benzimidazole research where 2-thiophenyl and cyclohexyl derivatives showed enhanced potency against Leishmania donovani amastigotes [2].
Succinamate Linker Integration: The 4-oxobutanoyl chain was strategically selected over shorter (acetamide) or longer (pentanamide) homologs to balance molecular flexibility and conformational entropy. This linker length optimization was informed by structure-activity relationship (SAR) studies in HDAC inhibitor design, where C5-C6 spacers between zinc-binding groups and cap structures maximized enzymatic inhibition. Molecular modeling indicates the four-atom spacer in 4-(2-methyl-3-nitroanilino)-4-oxobutanoic acid optimally positions the carboxylic acid for interaction with positively charged lysine residues in enzyme active sites [8].
Multi-Target Drug Paradigms: Contemporary drug discovery increasingly emphasizes single molecules modulating multiple biological targets. The structural features of 4-(2-methyl-3-nitroanilino)-4-oxobutanoic acid—particularly its carboxylic acid moiety—enable its incorporation into hybrid molecules, as demonstrated in osimertinib-based HDAC-EGFR dual inhibitors where similar succinamate linkers connected kinase-binding scaffolds to hydroxamic acid zinc chelators. This approach addresses resistance mechanisms in oncology by simultaneously targeting complementary pathways [8].
Patent analyses reveal accelerating interest in this chemotype, with specific derivatives appearing in claims for STAT3 inhibitors (US9562002B2) and immunological disorder therapeutics (US20100273872A1), validating its versatility as a building block in targeted therapy development [7] [10].
Research on 4-(2-methyl-3-nitroanilino)-4-oxobutanoic acid is profoundly influenced by unmet needs in neglected tropical diseases (NTDs), particularly leishmaniasis. This protozoan infection, transmitted by sandflies, manifests as visceral (fatal if untreated), cutaneous, or mucocutaneous forms, with over 12 million cases globally and 350 million at risk annually. Current therapies face critical challenges including parasite resistance (e.g., against pentavalent antimonials), severe toxicity (amphotericin B), and complex administration regimens requiring hospitalization [2] [3].
Investigations into 4-(2-methyl-3-nitroanilino)-4-oxobutanoic acid and its analogs address these limitations through:
Novel Mechanism Exploration: The closely related analog 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid demonstrates DNA intercalation as a primary mechanism, inserting between base pairs and disrupting topoisomerase function in Leishmania major promastigotes. Spectroscopic and viscometric studies confirm classical intercalation behavior, with binding constants (Kb ≈ 10⁴–10⁵ M⁻¹) comparable to established DNA binders like ethidium bromide. This mechanism circumvents resistance to antimonial drugs, which primarily target trypanothione metabolism [3].
Structural Activity Optimization: SAR data from benzimidazole antileishmanial agents reveal that hydrophobic aryl substitutions enhance antiparasitic activity. Specifically, 2-thiophenyl (compound 138) and cyclohexyl (compound 139) derivatives showed IC₅₀ values against axenic amastigotes below 5 μM. The 2-methyl-3-nitrophenyl group in 4-(2-methyl-3-nitroanilino)-4-oxobutanoic acid aligns with this trend, providing balanced hydrophobicity (clogP ~2.1) for membrane penetration while retaining hydrogen bonding capacity for target engagement [2].
Chemical Biology Probes: Beyond direct parasiticidal activity, the nitro group facilitates reduction to cytotoxic hydroxylamines or amines in hypoxic parasitophorous vacuoles, enabling selective targeting. Fluorescent derivatives incorporating dansyl or coumarin groups via the carboxylic acid terminus are being developed to visualize subcellular distribution and mode-of-action in live parasites using confocal microscopy [3].
Table 2: Neglected Disease Targets for Oxobutanoate Derivatives
Disease Category | Molecular Targets | Biological Assays | Activity Metrics |
---|---|---|---|
Leishmaniasis | DNA topoisomerase, Kinetoplast DNA | DNA interaction studies, Promastigote/amastigote viability assays | IC₅₀: 1.95–15 μM against L. major |
Oncology | HDAC enzymes, STAT3 signaling | Nuclear extract HDAC inhibition, STAT3 phosphorylation blots | HDAC IC₅₀: 0.1–1 μM in HeLa extracts |
Autoimmune Disorders | Immunomodulatory proteins | T-cell proliferation, Cytokine (IL-6, TNF-α) release | 40–60% inhibition at 10 μM |
Emerging evidence suggests broader therapeutic potential against autoimmune conditions and oncology targets. Patent US20100273872A1 claims structurally similar 4-oxobutanoic acid derivatives (e.g., 2-benzyl-4-(4-fluorophenyl)-4-oxobutanoic acid) for rheumatoid arthritis and lupus, modulating T-cell activation and cytokine storms. Similarly, STAT3 inhibition activity (US9562002B2) positions these compounds for triple-negative breast cancer and pancreatic carcinoma applications where JAK-STAT signaling drives proliferation and survival [7] [10].
List of Compounds in Article:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0